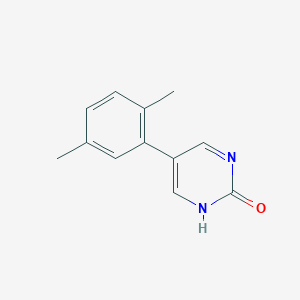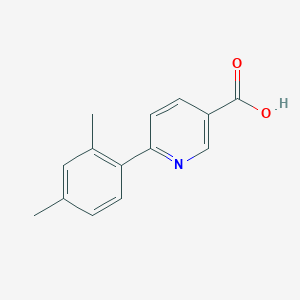
6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(4-Methoxy-3-methylphenyl)nicotinic acid, also known as 6-MMPNA, is an organic compound derived from nicotinic acid. It is a relatively new compound that is of great interest to scientists due to its potential applications in a wide range of areas.
Wissenschaftliche Forschungsanwendungen
6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% has been studied for its potential applications in a wide range of areas, including cancer research, biochemistry, and pharmacology. It has been found to have anti-inflammatory and anti-apoptotic effects, which makes it a promising candidate for the development of new drugs and therapies. In addition, it has been used to study the structure and function of enzymes, as well as its potential use in the development of new imaging agents for medical diagnostics.
Wirkmechanismus
The exact mechanism of action of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is still being studied. However, it is believed that the compound binds to nicotinic acid receptors in the body, which in turn modulates the activity of various enzymes and other proteins. This modulation can lead to a variety of effects, including anti-inflammatory and anti-apoptotic effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% are still being studied. However, studies have shown that the compound has anti-inflammatory and anti-apoptotic effects. It has also been shown to modulate the activity of various enzymes and other proteins, which can lead to a variety of physiological effects.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% for lab experiments include its high purity (95%) and its relatively simple synthesis method. The main limitation of using 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is its relatively low solubility in water, which can make it difficult to work with in some experiments.
Zukünftige Richtungen
The potential applications of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% are still being explored. Some potential future directions include its use in the development of new drugs and therapies, as well as its use in the development of new imaging agents for medical diagnostics. In addition, further research is needed to better understand the biochemical and physiological effects of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%, as well as its mechanism of action.
Synthesemethoden
The synthesis of 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95% is a multi-step process. The first step involves the condensation of 4-methoxy-3-methylphenol with nicotinic acid to form a Schiff base. This is followed by a reduction of the Schiff base using sodium borohydride to form the desired 6-(4-Methoxy-3-methylphenyl)nicotinic acid, 95%. The overall yield of this synthesis is approximately 95%, making it a highly efficient method.
Eigenschaften
IUPAC Name |
6-(4-methoxy-3-methylphenyl)pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-9-7-10(4-6-13(9)18-2)12-5-3-11(8-15-12)14(16)17/h3-8H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILARRPOUIXBFMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=NC=C(C=C2)C(=O)O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40680860 |
Source


|
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Methoxy-3-methylphenyl)nicotinic acid | |
CAS RN |
1255635-32-5 |
Source


|
| Record name | 6-(4-Methoxy-3-methylphenyl)pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40680860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














